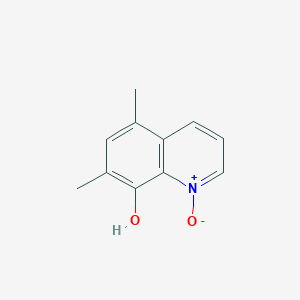

5,7-Dimethylquinolin-8-ol 1-oxide

CAS No.: 416886-60-7

Cat. No.: VC4958496

Molecular Formula: C11H11NO2

Molecular Weight: 189.214

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 416886-60-7 |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.214 |

| IUPAC Name | 5,7-dimethyl-1-oxidoquinolin-1-ium-8-ol |

| Standard InChI | InChI=1S/C11H11NO2/c1-7-6-8(2)11(13)10-9(7)4-3-5-12(10)14/h3-6,13H,1-2H3 |

| Standard InChI Key | PPWPWKBMHHTYNV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C2=C1C=CC=[N+]2[O-])O)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5,7-Dimethylquinolin-8-ol 1-oxide (CAS No. 416886-60-7) has the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.214 g/mol. Its systematic IUPAC name is 5,7-dimethyl-8-hydroxyquinolin-1-ium-1-olate, reflecting the N-oxide moiety and hydroxyl group. The compound’s structure is characterized by:

-

A quinoline backbone with methyl groups at positions 5 and 7.

-

A hydroxyl group at position 8, enabling hydrogen bonding and metal coordination.

-

An N-oxide group at position 1, increasing polarity and stability.

Table 1: Physicochemical Properties of 5,7-Dimethylquinolin-8-ol 1-oxide

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.214 g/mol |

| Density | 1.172±0.06 g/cm³ (estimated) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| LogP (Partition Coefficient) | ~2.55 (calculated) |

| Hazard Statements | H315-H319-H335 (irritant) |

Synthesis and Manufacturing

Oxidation of 5,7-Dimethylquinolin-8-ol

The primary synthesis route involves oxidizing 5,7-dimethylquinolin-8-ol with hydrogen peroxide (H₂O₂) under mild conditions. This reaction introduces the N-oxide group while preserving the hydroxyl and methyl substituents:

Key parameters influencing yield and purity include:

-

Temperature: Reactions typically proceed at 50–70°C to balance kinetics and side reactions.

-

Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency.

-

Oxidant Concentration: Excess H₂O₂ (30–50%) ensures complete conversion but requires careful quenching to avoid over-oxidation.

Alternative Synthetic Approaches

While less common, microwave-assisted synthesis and metal-catalyzed oxidations have been explored to reduce reaction times and improve selectivity . For example, microwave irradiation at 100–120°C for 10–15 minutes achieves ~85% yield in some protocols .

Reactivity and Chemical Behavior

Chelation and Metal Complexation

The hydroxyl and N-oxide groups enable 5,7-dimethylquinolin-8-ol 1-oxide to act as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) . These complexes are studied for their catalytic and antimicrobial properties.

Table 2: Example Metal Complexes and Applications

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu²⁺ | [Cu(C₁₁H₁₀NO₂)₂]·2H₂O | Antifungal agents |

| Zn²⁺ | [Zn(C₁₁H₁₀NO₂)Cl₂] | Luminescent materials |

| Fe³⁺ | [Fe(C₁₁H₁₀NO₂)₃] | Oxidation catalysts |

Electrophilic Substitution Reactions

The electron-rich quinoline ring undergoes electrophilic substitution at positions 3 and 6. For instance, nitration with HNO₃/H₂SO₄ yields nitro derivatives, which are intermediates in dye synthesis .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to metal-chelating drugs targeting Alzheimer’s disease and cancer. Its ability to cross the blood-brain barrier enhances therapeutic potential .

Materials Science

-

Luminescent Materials: Zinc complexes emit blue-green light (λₑₘ = 450–500 nm), useful in OLEDs .

-

Corrosion Inhibitors: Adsorbs onto metal surfaces, reducing corrosion rates by 60–80% in acidic environments.

Future Research Directions

-

Kinetic Studies: Elucidate reaction mechanisms under varying temperatures and solvents.

-

Therapeutic Optimization: Modify substituents to enhance bioavailability and reduce toxicity.

-

Environmental Impact: Assess biodegradation pathways and ecotoxicological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume